molecular formula C18H32O2 B107820 Chaulmoogric acid CAS No. 29106-32-9

Chaulmoogric acid

Cat. No. B107820
CAS RN: 29106-32-9
M. Wt: 280.4 g/mol
InChI Key: XMVQWNRDPAAMJB-QGZVFWFLSA-N
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Description

Chaulmoogric acid is a long-chain cyclic fatty acid that is a natural constituent of chaulmoogra oil, which is derived from the seeds of the chaulmoogra tree. This acid has been historically recognized for its reputed antileprosy properties and has been used in traditional medicine for the treatment of leprosy and other skin diseases . Chaulmoogric acid is unique due to its closed 5 carbon ring structure, which makes it optically active and distinct from fatty acids found in other oils .

Synthesis Analysis

The synthesis of chaulmoogric acid and related compounds has been achieved through various methods. One approach involves the electrolysis of a mixture containing (cyclopent-2'-en-1'-yl)-acetic acid and methyl monoester of heptanedioic acid, which after saponification yields dl-aleprylic acid, a racemic mixture that is a component of chaulmoogra oil . Another method includes the incorporation of 2-(±)-cyclopentenecarboxylic acid into new fatty acids by the growing cells of Bacillus subtilis, resulting in the production of optically active hydrocarpic and chaulmoogric acids .

Molecular Structure Analysis

Chaulmoogric acid's molecular structure is characterized by a cyclopentenyl ring, which is believed to be responsible for its biological activity. The molecular modeling of chaulmoogric acid and its constituent fatty acids has been performed using quantum chemical calculations, revealing an orbital energy gap indicative of its potential for better tribological performance compared to other fatty acids .

Chemical Reactions Analysis

Chaulmoogric acid has been identified as an activator of Protein Phosphatase 5 (PP5), an important protein phosphatase in the central nervous system. It binds to the tetratricopeptide repeat (TPR) domain of PP5, altering its helical content and demonstrating a mechanism of action distinct from other known activators . Additionally, chaulmoogric acid has been shown to be assimilated into the complex lipids of mycobacteria, suggesting that its antimicrobial properties may result from perturbation of membrane processes .

Physical and Chemical Properties Analysis

The physicochemical properties of chaulmoogric acid, as part of chaulmoogra oil, have been evaluated for potential use as a green lubricant base stock. Chaulmoogra oil exhibits a high viscosity index and favorable tribological properties, such as a low coefficient of friction, although its wear scar diameter was higher compared to commercial lubricants. The oil's high pour point and oxidative stability have also been assessed, indicating that while it has environmental advantages, improvements are needed for industrial applications . The oxidative properties of chaulmoogric acid have been compared with other oils, showing better oxidative stability, which is beneficial for lubricant formulation .

Scientific Research Applications

Historical and Therapeutic Applications

Chaulmoogric acid, primarily known for its use in treating leprosy, has a rich history of medicinal use. Its therapeutic effectiveness, particularly in leprosy, has been documented since antiquity. Modern research has evolved from oral administration to intravenous injection of its salts for better efficacy. Studies emphasize the potential of chaulmoogric acid and its derivatives in arresting leprosy and even leading to cures in some cases (Walker & Sweeney, 1920). Similarly, research into the scientific knowledge construction around chaulmoogra oil, of which chaulmoogric acid is a significant component, highlights its role in treating leprosy and the process of transforming traditional knowledge into validated scientific understanding (Santos, De Souza, & Siani, 2008).

Biochemical and Molecular Insights

Chaulmoogric acid has been identified as an activator of Protein Phosphatase 5 (PP5), suggesting its potential application in treating Alzheimer’s disease. This insight into its molecular action opens avenues for further exploration into neurodegenerative diseases (Cher et al., 2010). Additionally, studies have shown that chaulmoogric acid can be assimilated into the complex lipids of mycobacteria, indicating its role in antimicrobial properties through membrane perturbation (Cabot & Goucher, 1981).

Pharmacological and Chemical Properties

Research has also explored the comparative biological activity of water-soluble chaulmoogric acid derivatives, providing insights into their pharmacological properties and potential for treating leprosy (Emerson, Anderson, & Leake, 1933). The synthesis of dl-aleprylic acid, a natural constituent of chaulmoogra oil with antileprosy properties, underlines the ongoing interest in the chemical properties of chaulmoogric acid and its derivatives (Tanaka, 1969).

Industrial and Environmental Applications

Beyond its medical uses, chaulmoogric acid has been evaluated for its physicochemical and tribological properties as a green lubricant base stock, marking its potential utility in industrial and environmental applications (Salaji & Jayadas, 2020).

Future Directions

Chaulmoogric acid has potential therapeutic applications, particularly in the treatment of leprosy and Alzheimer’s disease . Further structure-activity relationship studies of Chaulmoogric acid may facilitate the discovery of small molecules that can synergize with endogenous arachidonic acid for PP5 activation .

properties

IUPAC Name

13-[(1S)-cyclopent-2-en-1-yl]tridecanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H32O2/c19-18(20)16-10-8-6-4-2-1-3-5-7-9-13-17-14-11-12-15-17/h11,14,17H,1-10,12-13,15-16H2,(H,19,20)/t17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMVQWNRDPAAMJB-QGZVFWFLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C=C1)CCCCCCCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](C=C1)CCCCCCCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H32O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401031181
Record name Chaulmoogric acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Chaulmoogric acid

CAS RN

29106-32-9
Record name Chaulmoogric acid
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Chaulmoogric acid
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Chaulmoogric acid
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Record name 13-(cyclopent-2-enyl)tridecanoic acid
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Record name CHAULMOOGRIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,070
Citations
K Mislow, IV Steinberg - Journal of the American Chemical …, 1955 - ACS Publications
… saponified to crude chaulmoogric acid. … The total synthesis of chaulmoogric acid also represents a … , the last two having been previously prepared11 by degradationof chaulmoogric …
Number of citations: 62 pubs.acs.org
GA Perkins, AO Cruz - Journal of the American Chemical Society, 1927 - ACS Publications
… -cyclopentenyl group in chaulmoogric acid against the bacillus … seekingto improve the chaulmoogric acid molecule for medicinal … chaulmoogric acid, as indicated by bacteriological tests, …
Number of citations: 14 pubs.acs.org
RL Shriner, R Adams - Journal of the American Chemical Society, 1925 - ACS Publications
… of active chaulmoogric acid from the inactive bromodihydrochaulmoogric acid is rather remarkable. The final isolation of active chaulmoogric acid cannot be due to chaulmoogric acid …
Number of citations: 33 pubs.acs.org
GA Perkins - Journal of the American Chemical Society, 1926 - ACS Publications
… Chaulmoogric acid was chosen as one of the starting points for … The oxidation of chaulmoogric acid by permanganate was … which point definitely to Formula I for chaulmoogric acid. …
Number of citations: 4 pubs.acs.org
M Barrowcliff, FB Power - Journal of the Chemical Society …, 1907 - pubs.rsc.org
… %hen a dilute aqueous solution of chaulmoogric acid in all excess of potassium hydroxide is treatedat temperatures below loowith an amount of potassium perm anganate equivalent to …
Number of citations: 15 pubs.rsc.org
GA Perkins, AO Cruz - Journal of the American Chemical Society, 1927 - ACS Publications
… Comparisons of thesynthetic chaulmoogric acid with the … the synthetic product is ¿/-chaulmoogric acid, but also that it is … by the oxidationof natural chaulmoogric acid. These results …
Number of citations: 17 pubs.acs.org
GA Emerson, HH Anderson… - Proceedings of the …, 1933 - journals.sagepub.com
… Seven new water-soluble derivatives of chaulmoogric acid † have been examined pharmacologically and 3 of these have been tested further by a standardized method for antileprotic …
Number of citations: 5 journals.sagepub.com
C Cher, MH Tremblay, JR Barber, S Chung Ng… - Applied biochemistry …, 2010 - Springer
… In this study, chaulmoogric acid was identified as an activator of PP5 through a high throughput screen. Chaulmoogric acid is one of the predominant fatty acids in chaulmoogra oil …
Number of citations: 19 link.springer.com
GA Emerson, HH Anderson… - Proceedings of the …, 1933 - journals.sagepub.com
Following the demonstration by Shaw-Mackenzie 1 that sodium gynocardate specifically activates pancreatic lipase in vitro by some 100% under the experimental conditions employed, …
Number of citations: 3 journals.sagepub.com
FB Power, FH Gornall - Journal of the Chemical Society, Transactions, 1904 - pubs.rsc.org
… chaulmoogric acid interacts with only two atomic proportions of these elements. It therefore became evident that chaulmoogric acid … specially differentiates chaulmoogric acid from any of …
Number of citations: 7 pubs.rsc.org

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